2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide
Description
2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a bromine atom, a chlorophenyl group, a hydroxypropylamino group, and a benzamide moiety
Properties
IUPAC Name |
2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-16-5-2-1-4-15(16)18(25)23-17(19(26)22-10-3-11-24)12-13-6-8-14(21)9-7-13/h1-2,4-9,12,24H,3,10-11H2,(H,22,26)(H,23,25)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCGECNDNICKEY-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Enone Intermediate: The initial step involves the preparation of the enone intermediate. This can be achieved by the aldol condensation of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Bromination: The enone intermediate is then brominated using bromine in an organic solvent like dichloromethane to introduce the bromine atom.
Amidation: The brominated enone is reacted with 3-hydroxypropylamine to form the desired amide linkage. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the amidation process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The enone moiety can be reduced to form a saturated ketone or alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Biological Studies: It can be used to study the effects of brominated and chlorinated aromatic compounds on biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(E)-1-(4-fluorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide
- 2-bromo-N-[(E)-1-(4-methylphenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide
Uniqueness
- Structural Differences : The presence of the 4-chlorophenyl group and the bromine atom distinguishes it from similar compounds.
- Reactivity : The specific substituents on the aromatic ring and the enone moiety can influence the compound’s reactivity and biological activity.
This detailed article provides a comprehensive overview of 2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
